molecular formula C20H19N5O B7678168 1-(2-Imidazo[1,2-a]pyridin-2-ylethyl)-3-(quinolin-6-ylmethyl)urea

1-(2-Imidazo[1,2-a]pyridin-2-ylethyl)-3-(quinolin-6-ylmethyl)urea

Cat. No.: B7678168
M. Wt: 345.4 g/mol
InChI Key: OAUVVDBRAMTHGO-UHFFFAOYSA-N
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Description

1-(2-Imidazo[1,2-a]pyridin-2-ylethyl)-3-(quinolin-6-ylmethyl)urea, also known as IQ-1S, is a small molecule that has been studied extensively for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, and has been shown to be effective in a variety of laboratory experiments. In

Mechanism of Action

The mechanism of action of 1-(2-Imidazo[1,2-a]pyridin-2-ylethyl)-3-(quinolin-6-ylmethyl)urea is not fully understood, but it is believed to act as an inhibitor of the Wnt/β-catenin signaling pathway. This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. By inhibiting this pathway, this compound may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its potential anti-cancer and anti-inflammatory properties, this compound has been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been found to have anti-fibrotic properties, and may be useful in the treatment of fibrotic diseases such as pulmonary fibrosis and liver cirrhosis.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2-Imidazo[1,2-a]pyridin-2-ylethyl)-3-(quinolin-6-ylmethyl)urea is that it is a small molecule that can be easily synthesized in the laboratory. This makes it a useful tool for studying the Wnt/β-catenin signaling pathway and its role in cancer and other diseases. However, one of the limitations of this compound is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are several future directions for research related to 1-(2-Imidazo[1,2-a]pyridin-2-ylethyl)-3-(quinolin-6-ylmethyl)urea. One area of research is in the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. Another area of research is in the development of new applications for this compound, such as in the treatment of neurodegenerative diseases and fibrotic diseases. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-(2-Imidazo[1,2-a]pyridin-2-ylethyl)-3-(quinolin-6-ylmethyl)urea has been described in several studies. One of the most commonly used methods involves the reaction of 2-aminopyridine with 2-bromoacetophenone to form 2-(2-bromoacetyl)pyridine. This compound is then reacted with 6-chloroquinoline to form 2-(quinolin-6-yl)acetylpyridine. The final step involves the reaction of this compound with urea to form this compound.

Scientific Research Applications

1-(2-Imidazo[1,2-a]pyridin-2-ylethyl)-3-(quinolin-6-ylmethyl)urea has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to be effective against a wide range of cancer types. In addition, this compound has been shown to have anti-inflammatory properties, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Properties

IUPAC Name

1-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-(quinolin-6-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c26-20(22-10-8-17-14-25-11-2-1-5-19(25)24-17)23-13-15-6-7-18-16(12-15)4-3-9-21-18/h1-7,9,11-12,14H,8,10,13H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUVVDBRAMTHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCNC(=O)NCC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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